

In-Depth Technical Guide to the Synthesis of Allylethyl Carbonate from Allyl Alcohol

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Compound of Interest

Compound Name: Allylethyl carbonate

Cat. No.: B075759

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Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing **allylethyl carbonate** from allyl alcohol. The document details two main methodologies: the transesterification of diethyl carbonate and the reaction of allyl alcohol with ethyl chloroformate. It includes detailed experimental protocols, quantitative data on yields and physical properties, and thorough spectroscopic analysis for the characterization of the final product. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of the synthesis and properties of **allylethyl carbonate**.

Introduction

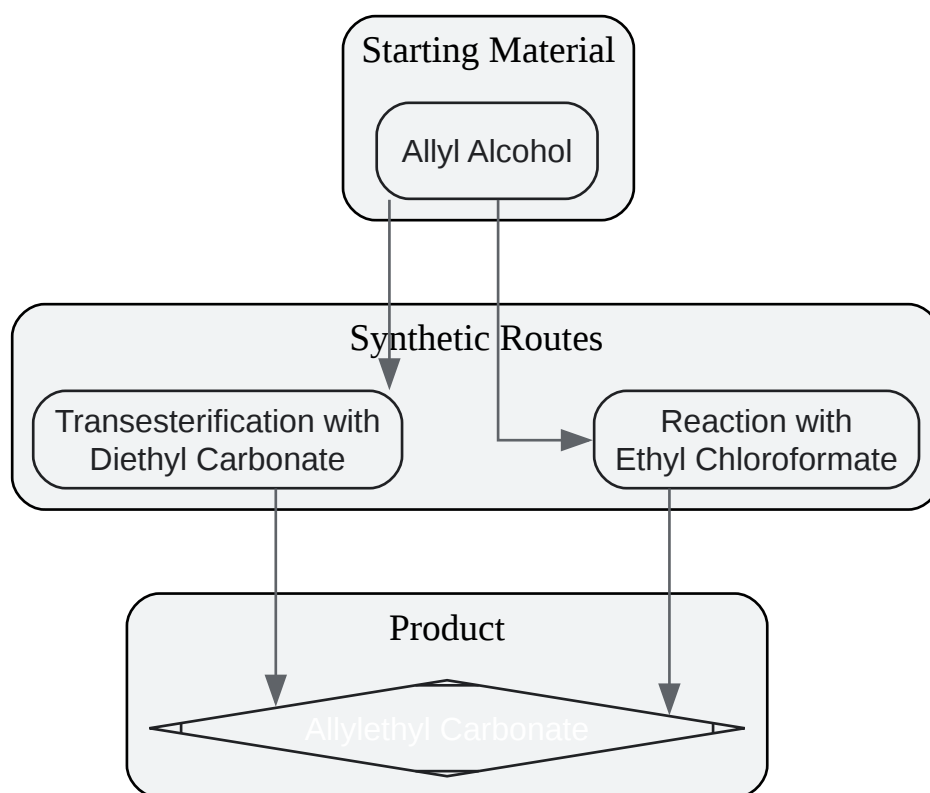
Allylethyl carbonate is a valuable bifunctional molecule possessing both an allyl group and a carbonate ester. The reactive allyl moiety allows for a variety of subsequent chemical transformations, including but not limited to, palladium-catalyzed allylic substitutions, thiol-ene additions, and polymerization reactions. The carbonate group can act as a protecting group for alcohols or participate in other nucleophilic substitution reactions. This combination of functionalities makes **allylethyl carbonate** a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and advanced polymeric materials. This guide outlines the two most common and practical laboratory-scale methods for its synthesis from the readily available precursor, allyl alcohol.

Synthetic Pathways

There are two primary and reliable methods for the synthesis of **allylethyl carbonate** from allyl alcohol:

- **Transesterification of Diethyl Carbonate:** This method involves the reaction of allyl alcohol with diethyl carbonate in the presence of a basic catalyst. This approach is advantageous due to the relatively low toxicity of the reagents and the formation of ethanol as the only significant byproduct, which can be removed to drive the reaction to completion.
- **Reaction with Ethyl Chloroformate:** This classic method for carbonate formation involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically fast and high-yielding.

A graphical representation of the overall synthetic workflow is presented below.



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Caption: Synthetic workflow for **allylethyl carbonate**.

Experimental Protocols

Method 1: Transesterification of Diethyl Carbonate with Allyl Alcohol

This protocol is adapted from a similar procedure for the synthesis of allyl methyl carbonate and is expected to provide good yields of the desired product.[1][2] The reaction is a base-catalyzed transesterification.

Reaction Scheme:

Materials and Equipment:

- Allyl alcohol
- Diethyl carbonate
- Potassium carbonate (K_2CO_3), anhydrous
- Round-bottom flask equipped with a reflux condenser and a distillation head
- Heating mantle with a magnetic stirrer
- Standard laboratory glassware for workup and distillation

Procedure:

- To a round-bottom flask, add allyl alcohol, a molar excess of diethyl carbonate (e.g., 3 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 mol%).
- Assemble the flask with a reflux condenser topped with a distillation head to allow for the removal of the ethanol byproduct.
- Heat the reaction mixture to a gentle reflux (the boiling point of diethyl carbonate is 126 °C) with vigorous stirring.[3]
- Monitor the reaction progress by observing the distillation of ethanol. The reaction is typically driven to completion by removing the lower-boiling ethanol.

- After several hours (e.g., 8-12 hours), or once the reaction is deemed complete by GC-MS or TLC analysis, cool the mixture to room temperature.
- Filter the reaction mixture to remove the potassium carbonate catalyst.
- Purify the crude product by fractional distillation under reduced pressure to isolate the **allylethyl carbonate**.

Expected Yield: While a specific yield for this reaction is not documented in the provided search results, analogous transesterification reactions suggest that yields in the range of 60-80% can be expected.

Method 2: Reaction of Allyl Alcohol with Ethyl Chloroformate

This method is a standard procedure for the formation of carbonate esters.

Reaction Scheme:

Materials and Equipment:

- Allyl alcohol
- Ethyl chloroformate
- Anhydrous pyridine or triethylamine
- Anhydrous diethyl ether or dichloromethane
- Separatory funnel
- Standard laboratory glassware for workup and distillation

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve allyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.

- Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add an equimolar amount of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt of the base.
- Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute hydrochloric acid (to remove excess amine base), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.

Expected Yield: This method is generally high-yielding, and yields of over 85% can be anticipated.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, **allylethyl carbonate**.

Table 1: Physical and Chemical Properties of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Allyl Alcohol	C ₃ H ₆ O	58.08	97	0.854
Diethyl Carbonate	C ₅ H ₁₀ O ₃	118.13	126	0.975[3]
Ethyl Chloroformate	C ₃ H ₅ ClO ₂	108.52	93-95	1.135
Allylethyl Carbonate	C ₆ H ₁₀ O ₃	130.14	149[4]	N/A

Table 2: Spectroscopic Data for **Allylethyl Carbonate**

Spectroscopic Technique	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ 5.94 (m, 1H, -CH=), 5.36 (d, 1H, =CH ₂), 5.26 (d, 1H, =CH ₂), 4.62 (d, 2H, -OCH ₂ -allyl), 4.21 (q, 2H, -OCH ₂ -ethyl), 1.31 (t, 3H, -CH ₃)[5]
¹³ C NMR (CDCl ₃)	δ 155.0 (C=O), 132.1 (-CH=), 118.5 (=CH ₂), 68.3 (-OCH ₂ -allyl), 63.8 (-OCH ₂ -ethyl), 14.2 (-CH ₃)
Infrared (IR)	~3080 cm ⁻¹ (=C-H stretch), ~1745 cm ⁻¹ (C=O stretch), ~1645 cm ⁻¹ (C=C stretch), ~1260 cm ⁻¹ (C-O stretch)
Mass Spectrometry (MS)	m/z: 130 (M+), 101, 85, 57, 41 (allyl cation)

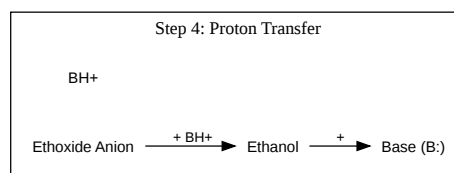
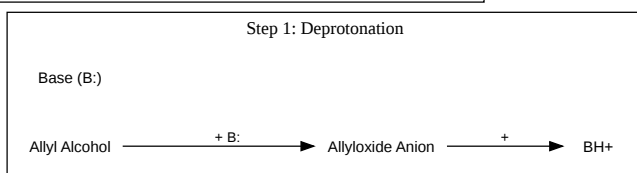
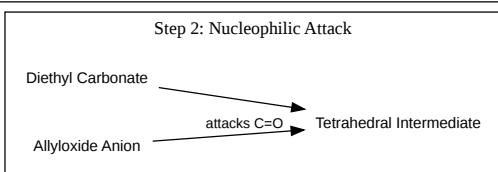
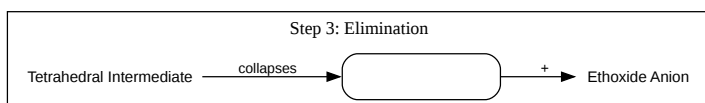
Note: IR and MS data are predicted based on characteristic functional group absorptions and fragmentation patterns. The ¹³C NMR data is based on the provided search result.[6]

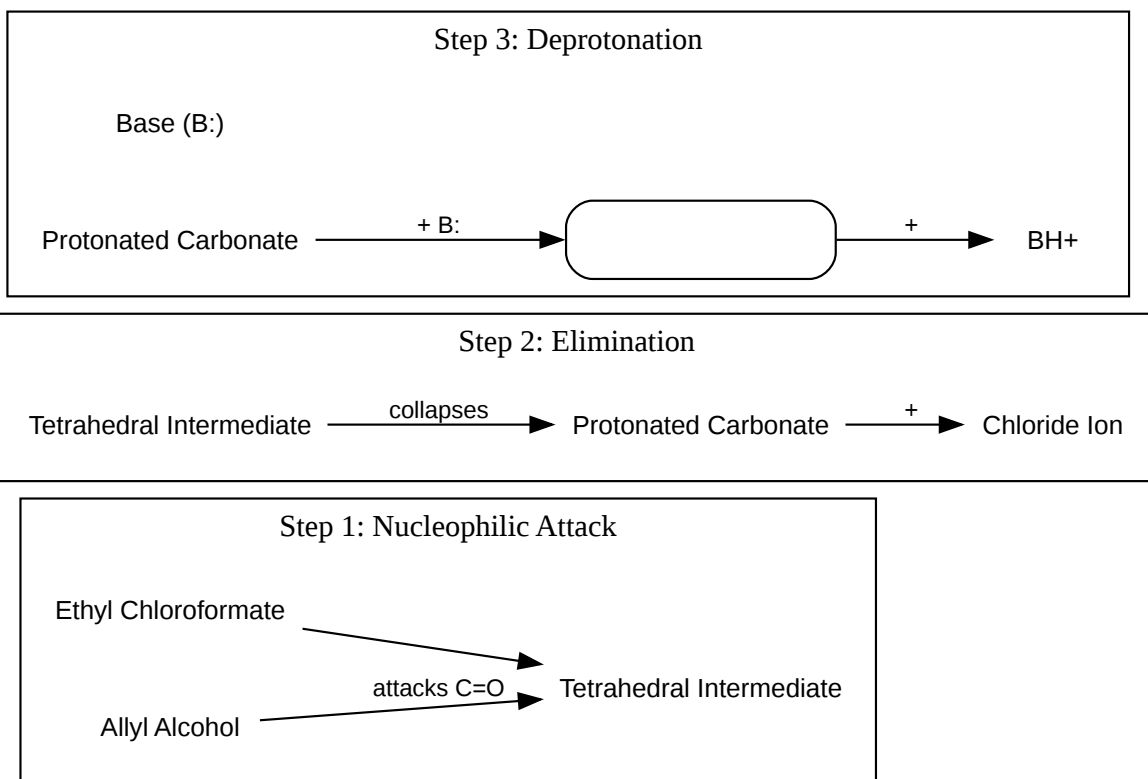
Reaction Mechanisms

The synthesis of **allylethyl carbonate** proceeds through well-established reaction mechanisms.

Transesterification Reaction Pathway

The base-catalyzed transesterification of diethyl carbonate with allyl alcohol follows a nucleophilic acyl substitution mechanism.





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